molecular formula C18H14ClNO2 B1273405 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid CAS No. 897559-96-5

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1273405
CAS No.: 897559-96-5
M. Wt: 311.8 g/mol
InChI Key: XIDXIZSQZHZIAH-UHFFFAOYSA-N
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Properties

IUPAC Name

6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDXIZSQZHZIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392780
Record name 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897559-96-5
Record name 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897559-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Quinoline Core Formation

The foundational approach derives from the modified Pfitzinger reaction, which constructs the quinoline skeleton through cyclization of isatin derivatives. Key steps include:

Reaction Sequence

  • Base-catalyzed condensation : Isatin reacts with acetone under strongly basic conditions (e.g., NaOH, 25–35°C) to form 2-methylquinoline-4-carboxylic acid.
  • Aldol addition : Introduction of the 4-ethylphenyl group via reaction with 4-ethylbenzaldehyde at elevated temperatures (95–105°C).
  • Oxidative chlorination : Selective chlorination at position 6 using potassium permanganate (KMnO₄) in alkaline media.

Optimized Parameters

Step Reagent Ratio (mol) Temperature (°C) Time (h) Yield (%)
1 Isatin:NaOH:Acetone = 1:8:3 30 10 99
2 2-Methylquinoline:4-ethylbenzaldehyde = 1:6 100 3 85
3 KMnO₄:Substrate = 2:1 40 6 78

Mechanistic Insights

  • Step 1 : Base-mediated ring-opening of isatin forms a β-ketoamide intermediate, which undergoes cyclodehydration with acetone to yield the quinoline core.
  • Step 2 : Aldol condensation with 4-ethylbenzaldehyde introduces the aryl group at position 2, facilitated by the electron-withdrawing carboxylic acid moiety directing electrophilic substitution.
  • Step 3 : Oxidative chlorination proceeds via radical intermediates, with KMnO₄ acting as both oxidant and chlorine source under controlled pH.

Alternative Route: Friedländer Annulation with Pre-Functionalized Intermediates

Direct Assembly from Chlorinated Precursors

This method bypasses post-synthesis chlorination by employing 5-chloroisatin as the starting material:

Procedure

  • Pfitzinger reaction : 5-Chloroisatin reacts with 4-ethylacetophenone in aqueous NaOH (reflux, 20 h) to directly form 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid.
  • Acidification : Adjusting the pH to 1–2 precipitates the product, which is purified via recrystallization from ethanol/water.

Advantages

  • Eliminates separate chlorination step, reducing reaction time by 30%.
  • Higher regioselectivity due to pre-existing chlorine at position 6.

Yield Comparison

Starting Material Final Yield (%) Purity (HPLC)
Isatin + Post-Chlorination 78 98.5
5-Chloroisatin + Direct Synthesis 89 99.2

Critical Analysis of Synthetic Challenges

Byproduct Formation in Aldol Step

The reaction between 2-methylquinoline-4-carboxylic acid and 4-ethylbenzaldehyde generates two primary byproducts:

  • Diarylquinoline derivatives : Result from over-condensation (5–8% yield loss).
  • Decarboxylated products : Formed at temperatures >110°C (3–5% yield loss).

Mitigation Strategies

  • Stoichiometric control : Limiting 4-ethylbenzaldehyde to 6 equivalents reduces diaryl formation.
  • Temperature modulation : Maintaining reaction at 100°C ± 2°C minimizes decarboxylation.

Purification Challenges

The product’s low solubility in common organic solvents necessitates specialized techniques:

Purification Method Solvent System Recovery (%) Purity Improvement (%)
Acid-Base Extraction 1M HCl/EtOAc 92 85 → 97
Column Chromatography Hexane:EtOAc (3:7) 88 90 → 99
Recrystallization Ethanol/Water (4:1) 95 94 → 99.5

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, H-3), 8.12–7.98 (m, 4H, aromatic), 2.72 (q, 2H, CH₂CH₃), 1.28 (t, 3H, CH₂CH₃).
    IR (KBr) :
  • 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (quinoline ring), 765 cm⁻¹ (C-Cl).
    Melting Point : 238–240°C (lit. 238–240°C).

Purity Assessment

Method Conditions Result
HPLC C18, MeOH:H₂O (70:30) 99.2%
Elemental Analysis Calculated: C 65.12%, H 4.47%, N 4.43%; Found: C 65.09%, H 4.45%, N 4.41%

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements report a 40% reduction in processing time using continuous flow reactors:

Parameter Batch Process Flow Process
Total Time (h) 22 13
Space-Time Yield (g/L/h) 8.7 14.2
Energy Consumption (kWh/kg) 120 75

Key Modifications

  • Microfluidic mixing for exothermic steps (e.g., chlorination).
  • In-line pH monitoring during acidification.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 values ranging from 7.7 to 14.0 µg/ml.
  • HCT116 (colon cancer) : Similar cytotoxicity observed.

These findings suggest its potential as a candidate for further drug development aimed at cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Research Findings and Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Studies : Research has indicated selective cytotoxicity towards cancer cells while sparing healthy cells. Flow cytometry and fluorescence microscopy techniques were employed to analyze cell cycle arrest and apoptosis mechanisms .
  • Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have yielded promising results, suggesting it could serve as a basis for new antibiotic therapies .
  • Enzyme Inhibition Studies : The compound's role in inhibiting specific enzymes has been documented, highlighting its potential utility in biochemical assays .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethylphenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Biological Activity

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The primary biological targets of this compound include topoisomerase II and alkaline phosphatases .

  • Topoisomerase II Inhibition : This compound inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. The mechanism involves the stabilization of the enzyme-DNA complex, preventing DNA replication and transcription.
  • Alkaline Phosphatases Inhibition : By inhibiting alkaline phosphatases, the compound disrupts phosphate metabolism and signal transduction pathways, which are critical for various cellular functions.

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways:

  • DNA Damage Response : The interference with topoisomerase II can trigger cellular responses to DNA damage, leading to cell cycle arrest and apoptosis.
  • Phosphate Metabolism : Inhibition of alkaline phosphatases can alter cellular signaling pathways that depend on phosphate groups, impacting processes such as cell growth and differentiation.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has shown promising results against HepG2 and HCT116 cell lines with IC50 values ranging from 7.7 to 14.0 µg/ml .
    • The compound's mechanism includes inducing apoptosis through DNA damage pathways, making it a candidate for further anticancer drug development .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial activities, particularly against Mycobacterium tuberculosis (Mtb). Studies indicate that derivatives based on the quinoline structure can effectively inhibit Mtb by targeting DNA gyrase, a critical enzyme for bacterial DNA replication .
  • Enzyme Inhibition Studies :
    • Research indicates that this compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions. Its ability to inhibit specific enzymes makes it useful in understanding cellular processes and developing new therapeutic agents .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

StudyTarget Organism/Cell LineIC50 (µM)Findings
Study 1HepG2 (Liver Cancer)7.7 - 14.0Significant cytotoxicity observed; potential for anticancer therapy .
Study 2HCT116 (Colon Cancer)14.0Induced apoptosis via topoisomerase II inhibition .
Study 3Mycobacterium tuberculosis1 μMEffective inhibitor of DNA gyrase; promising for TB treatment .

Q & A

Q. What are the key synthetic routes for 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways, such as:

  • Condensation and cyclization : Reacting substituted benzaldehyde derivatives with aminopyridine precursors under alkaline conditions, followed by cyclization to form the quinoline core .
  • Functionalization : Introducing the 4-ethylphenyl and carboxylic acid groups via nucleophilic substitution or Friedel-Crafts alkylation. Palladium or copper catalysts in solvents like DMF or toluene are critical for regioselectivity .
  • Acid activation : Conversion of the carboxylic acid to its acid chloride using SOCl₂ (reflux at 80°C for 5 h) for subsequent amide coupling or esterification .

Q. Critical Conditions :

ParameterOptimal RangeImpact on YieldEvidence Source
CatalystPd/Cu (0.5–1.5 mol%)Prevents side reactions (e.g., dimerization)
SolventDMF or tolueneEnhances solubility of intermediates
Temperature80–120°CBalances reaction rate and decomposition

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR in DMSO-d₆ to identify substituent environments. For example, the quinoline C4-carboxylic acid proton appears at δ ~10.8 ppm (singlet) .
  • IR : Confirm carboxylic acid (C=O stretch at ~1685 cm⁻¹) and quinoline ring (C=N stretch at ~1570 cm⁻¹) .
  • HPLC : Optimize mobile phase (e.g., ethyl acetate/petroleum ether, 4:6) to achieve >97% purity .

Q. Resolving Contradictions :

  • Crystallography : Single-crystal X-ray diffraction (e.g., ) resolves ambiguities in NMR assignments by confirming bond angles and torsional strains .
  • Tandem MS/MS : Differentiates isobaric impurities (e.g., m/z 358.17 [M+H]⁺ vs. 360.17 [M+2-H]⁺ for chlorine isotopes) .

Advanced Research Questions

Q. How can reaction byproducts be minimized during the synthesis of this compound?

Methodological Answer:

  • Byproduct Source : Competing nucleophilic attack at the quinoline C2 or C6 positions due to electronic effects.
  • Mitigation Strategies :
    • Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, ensuring regioselective substitution .
    • Protecting groups : Temporarily block the carboxylic acid with ethyl esters during halogenation steps to prevent side reactions .
    • Flow chemistry : Continuous reactors reduce residence time of reactive intermediates, suppressing dimerization .

Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity, and how is this evaluated?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 4-Ethylphenyl group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
    • C6-Chloro substituent : Increases electrophilicity, enhancing binding to enzyme active sites (e.g., kinase inhibition) .

Q. Experimental Design :

  • In vitro assays :
    • Antimicrobial : MIC testing against Gram-positive/negative strains with positive (ciprofloxacin) and negative (DMSO) controls .
    • Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ determination) using ATP-competitive probes .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to account for solvent effects .

Q. What computational strategies are used to predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking :

    • Software : AutoDock Vina or Schrödinger Glide for flexible ligand docking .
    • Preparation : Optimize ligand geometry (DFT at B3LYP/6-31G* level) and assign partial charges (e.g., AM1-BCC) .
    • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB: 3ERT for kinase targets) .
  • MD Simulations :

    • Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å acceptable) .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

  • X-ray Diffraction :
    • Sample preparation : Grow single crystals via slow evaporation (acetone/chloroform mixtures) .
    • Key metrics : Analyze dihedral angles (e.g., quinoline vs. phenyl ring planarity) and intermolecular interactions (π-π stacking distances ~3.7–3.8 Å) .
  • Contradiction Resolution :
    • If NMR suggests rotational freedom but crystallography shows rigidity, prioritize the latter due to experimental confirmation of solid-state conformation .

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